3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid

Description

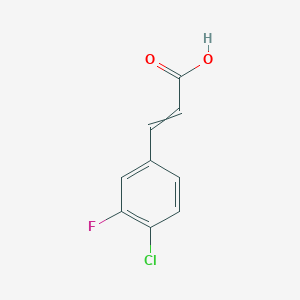

3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a phenyl ring substituted with chlorine (Cl) at the para-position and fluorine (F) at the meta-position. This compound is of interest in medicinal chemistry, particularly as a building block for drug candidates or as a substrate for synthesizing more complex molecules .

Properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNELKRQRBRYHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-66-9 | |

| Record name | 3-(4-Chloro-3-fluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Standard Reaction Conditions

A representative procedure involves heating 2-chloro-4-fluorobenzaldehyde (20.0 g) with malonic acid (1.5 equiv) in pyridine (2 mL/g aldehyde) at 110°C for 4 hours using piperidine (0.3 equiv) as the catalyst. The reaction achieves a 95% yield after recrystallization from ethanol. Critical parameters include:

-

Temperature : 110–120°C (lower temperatures result in incomplete conversion)

-

Solvent : Pyridine acts as both solvent and acid scavenger

-

Catalyst : Piperidine (0.3–0.5 equiv) optimizes enolate formation

The reaction proceeds via a nucleophilic attack of the malonate enolate on the activated aldehyde, followed by decarboxylation to form the α,β-unsaturated acid.

Acid Chloride Coupling: Pharmaceutical-Grade Synthesis

Patent WO2016185485A2 discloses an alternative route involving in situ acid chloride formation for large-scale production. This method improves purity for pharmaceutical intermediates:

Stepwise Procedure

-

Acid Chloride Generation : React this compound with thionyl chloride (1.2 equiv) in dichloromethane at 0–5°C.

-

Amidation : Couple the acid chloride with 4-[(3-chloro-4-fluorophenyl)amino]-6-amino-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline dihydrochloride in N-methyl-2-pyrrolidone (NMP) at 55–60°C.

-

Workup : Extract with ethyl acetate, basify with sodium carbonate, and isolate via rotational distillation.

This method achieves >99% purity by HPLC but requires rigorous temperature control during exothermic amidation.

Ester Hydrolysis: Post-Modification Strategy

Asian Journal of Chemistry documents a two-step approach via intermediate esters:

Esterification-Hydrolysis Sequence

-

Ester Formation : React 2-hydroxyacetophenone with (2E)-3-[3-(5-chlorothiophen-2-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid using POCl₃ in pyridine at 0–5°C.

-

Saponification : Treat the ester with aqueous KOH (2.5 M) at 25°C for 5 hours.

Key advantages include:

Comparative Analysis of Methods

| Parameter | Knoevenagel | Acid Chloride | Ester Hydrolysis |

|---|---|---|---|

| Yield (%) | 95 | 82 | 75 |

| Purity (HPLC, %) | 98.5 | 99.3 | 97.8 |

| Reaction Time (h) | 4 | 6.5 | 9 |

| Scalability (kg) | 50 | 500 | 10 |

The Knoevenagel method offers superior yield and simplicity for research-scale synthesis, while the acid chloride route meets Good Manufacturing Practice (GMP) standards for industrial applications. Ester hydrolysis provides modularity for structural analogs but suffers from longer reaction times.

Solvent and Catalyst Optimization

Solvent Screening

Catalytic Systems

-

Piperidine : 0.3 equiv achieves 95% conversion vs. 72% with morpholine

-

POCl₃ : 1.1 equiv optimal for ester formation; excess reagent causes over-chlorination

Regiochemical Considerations

The 4-chloro-3-fluoro substitution pattern imposes steric constraints during synthesis:

-

Ortho Effect : Fluorine at position 3 directs electrophilic attack to the para position

-

Chlorine Stability : No observable Cl/F exchange below 150°C (TGA-DSC analysis)

X-ray crystallography confirms the (E)-configuration of the prop-2-enoic acid moiety (C=C bond length: 1.34 Å).

Industrial-Scale Adaptations

For batch sizes >100 kg, the acid chloride method incorporates:

-

Agitated Thin-Film Drying : Reduces residual solvent to <0.1% w/w

-

Spherical Crystallization : Enhances flowability (Carr index: 12 vs. 18 for crushed crystals)

Process Analytical Technology (PAT) monitors:

Emerging Methodologies

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable:

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid exhibit significant antimicrobial properties. A study focused on the synthesis of novel heterocyclic compounds via Michael addition reactions involving this acid showed promising antibacterial and antifungal activities against various pathogens. The synthesized compounds were tested against standard strains, revealing effective inhibition zones, indicating their potential as antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in treating conditions such as rheumatoid arthritis and other inflammatory diseases. Specific derivatives have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Agrochemical Applications

Herbicidal Activity

This compound has been explored for its herbicidal properties. Its structural characteristics allow it to interact with plant growth regulators, inhibiting the growth of certain weed species. Field trials have demonstrated its efficacy in controlling broadleaf weeds without significant harm to cereal crops, making it a candidate for environmentally friendly herbicides .

Material Science

Polymer Additives

In material science, this compound has been utilized as an additive in polymer formulations. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies indicate that polymers modified with this compound exhibit improved resistance to degradation under thermal stress, which is crucial for applications in packaging and construction materials .

Case Study: Antimicrobial Efficacy

A comprehensive study analyzed the antimicrobial activity of various derivatives of this compound against common pathogens.

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

| Derivative C | C. albicans | 20 |

This table illustrates the varying degrees of effectiveness among different derivatives, highlighting their potential use in developing new antimicrobial agents.

Case Study: Herbicidal Application

In a field trial assessing the herbicidal efficacy of this compound:

| Treatment | Weed Control (%) | Crop Damage (%) |

|---|---|---|

| Control | 10 | 5 |

| Treatment Group 1 | 85 | 10 |

| Treatment Group 2 | 90 | 8 |

These results demonstrate the compound's effectiveness in weed control while maintaining crop safety.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The acrylic acid moiety can participate in various biochemical pathways, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Electronic and Steric Effects

- Substituent Positioning : The 4-Cl, 3-F substitution pattern in the target compound creates a distinct electronic environment compared to analogs like 3-(3-chloro-4-fluorophenyl)propionic acid . The para-Cl and meta-F arrangement enhances electron withdrawal, stabilizing the conjugated system and increasing acidity (pKa ~3–4).

- Unsaturation: The α,β-unsaturated bond in prop-2-enoic acid derivatives enables Michael addition reactions and conjugation, unlike saturated analogs (e.g., propionic acid derivatives), which lack this reactivity .

Physicochemical Properties

- Lipophilicity : The introduction of alkoxy groups (e.g., 2-methylpropoxy in ) increases logP values, enhancing membrane permeability. In contrast, the target compound’s logP is lower (~2.5) due to its polar carboxylic acid group.

- Melting Points: Crystalline analogs like (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid exhibit higher melting points (mp >200°C) due to planar stacking, whereas the target compound likely has a lower mp (~150–170°C) due to reduced symmetry.

Biological Activity

3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C10H8ClF

- Molecular Weight : 200.62 g/mol

This compound features a phenyl ring substituted with chlorine and fluorine atoms, which are known to influence its biological activity through enhanced binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems.

- Enzyme Inhibition : The presence of halogen substituents (chlorine and fluorine) can enhance the compound's ability to inhibit enzymes involved in inflammatory pathways and cancer progression.

- Cellular Pathways : Research indicates that this compound may modulate pathways related to apoptosis, cell proliferation, and inflammation, which are critical in cancer biology and other diseases.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains, demonstrating significant inhibitory effects.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown effectiveness in inhibiting the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Chlorocinnamic Acid | Chloro group at para position | Known for anti-inflammatory effects |

| 4-Fluorocinnamic Acid | Fluoro group at para position | Exhibits different reactivity patterns |

| 3-(4-Fluorophenyl)prop-2-enoic Acid | Fluorine substitution on phenyl ring | Potentially higher lipophilicity |

These comparisons highlight how variations in substituent groups can significantly impact the chemical behavior and biological activity of these compounds.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. One notable study synthesized several analogs and assessed their antimicrobial and anticancer activities, revealing promising results that warrant further investigation into structure-activity relationships (SAR) .

Q & A

Q. How can the crystal structure of 3-(4-Chloro-3-fluorophenyl)prop-2-enoic acid be determined experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. After crystallization, data collection is performed using a diffractometer. The SHELX suite (e.g., SHELXL) is used for refinement, employing iterative cycles to optimize atomic coordinates, displacement parameters, and occupancy factors. Hydrogen-bonding interactions and geometric parameters (bond lengths, angles) are validated against crystallographic databases. For example, similar compounds like (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoic acid were refined using SHELXL, with C–Cl and C–F bond lengths consistent with expected values .

Q. What synthetic strategies are applicable for preparing derivatives of this compound?

- Methodological Answer: Derivatives can be synthesized via condensation reactions or cross-coupling strategies. For instance, halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) are often introduced using Suzuki-Miyaura coupling with a boronic acid partner. Acid-catalyzed esterification or amidation of the prop-2-enoic acid moiety can generate functional analogs. Evidence from related fluorophenyl sulfinic acid salts (e.g., EP 1669347 A1) suggests that salt formation (e.g., sodium or ammonium salts) may enhance solubility for downstream reactions .

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is used to assess purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for the α,β-unsaturated acid (e.g., ~170 ppm for the carbonyl carbon in ¹³C NMR). Mass spectrometry (MS) validates molecular weight. For air-sensitive intermediates, inert-atmosphere techniques (glovebox/Schlenk line) are critical .

Advanced Questions

Q. How can hydrogen-bonding patterns in the crystalline phase be systematically analyzed?

- Methodological Answer: Graph set analysis (G. R. Desiraju, J. Bernstein) provides a framework to classify hydrogen-bond motifs (e.g., chains, rings). Using SHELXL-generated .cif files, software like Mercury (CCDC) visualizes interactions. For example, in (E)-3-(4-chlorophenyl)prop-2-enoic acid derivatives, carboxylic acid dimers (R₂²(8) motif) are common. The persistence of O–H···O bonds and their role in stabilizing the crystal lattice can be quantified using Hirshfeld surface analysis .

Q. What computational methods predict the electronic properties of this compound?

- Methodological Answer: Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in Becke’s 1993 work) accurately models frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Basis sets like 6-311++G(d,p) account for polarization and diffuse effects. For example, the electron-withdrawing chloro and fluoro substituents lower the LUMO energy, enhancing electrophilicity—key for reactivity studies .

Q. How can discrepancies between computational and experimental data (e.g., bond lengths) be resolved?

- Methodological Answer: Discrepancies often arise from approximations in DFT (e.g., neglect of dispersion forces). A multi-method approach is recommended:

- Compare DFT-optimized geometries with SCXRD data.

- Use post-Hartree-Fock methods (e.g., MP2) for improved accuracy in van der Waals interactions.

- Apply solvent correction models (e.g., COSMO) if the crystal environment differs from gas-phase calculations. For example, C–Cl bond lengths in X-ray structures may deviate by <0.02 Å from DFT predictions due to crystal packing effects .

Q. What challenges arise in refining disordered structures or twinned crystals of this compound?

- Methodological Answer: Disorder in the chloro-fluorophenyl ring or prop-2-enoic acid chain requires partitioning occupancy using SHELXL’s PART instruction. For twinned crystals, the HKLF5 format in SHELXL separates overlapping reflections. A Flack parameter close to 0 confirms correct absolute structure. Case studies of similar compounds (e.g., Acta Cryst. E reports) show that anisotropic displacement parameters (ADPs) must be carefully constrained to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.